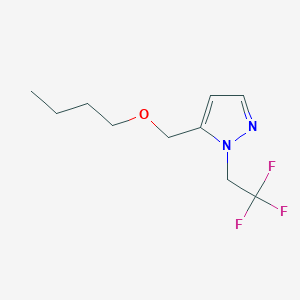
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a butoxymethyl group and a trifluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with butoxymethyl and trifluoroethyl reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Wirkmechanismus
The mechanism of action of 5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyrazole ring can interact with enzyme active sites or receptor binding sites, modulating their activity. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the butoxymethyl group, resulting in different chemical and biological properties.
5-(butoxymethyl)-1H-pyrazole: Lacks the trifluoroethyl group, affecting its lipophilicity and reactivity.
1-(2,2,2-trifluoroethyl)-3-methyl-1H-pyrazole: Contains a methyl group instead of a butoxymethyl group, leading to variations in its chemical behavior and applications.
Uniqueness
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of the butoxymethyl and trifluoroethyl groups, which confer distinct chemical properties such as increased lipophilicity and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-2-3-6-16-7-9-4-5-14-15(9)8-10(11,12)13/h4-5H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLRJTVNWVIQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
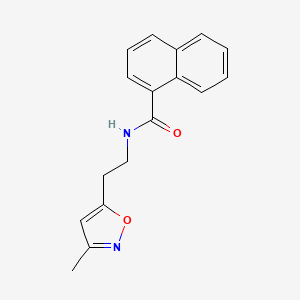
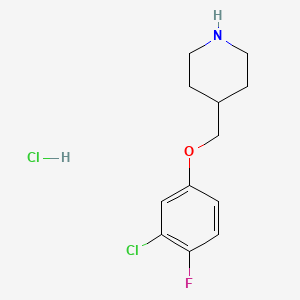
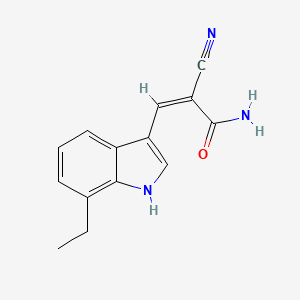
![N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2825927.png)
![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2825928.png)
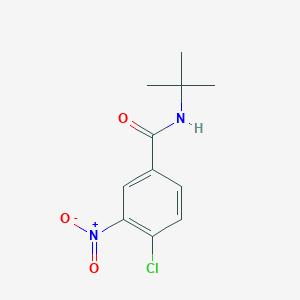
![1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2825931.png)
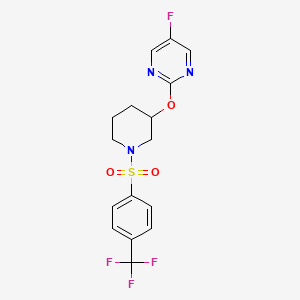
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE](/img/structure/B2825933.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-2-[2-(4-METHOXYBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE](/img/structure/B2825934.png)
![2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-1,3,4-thiadiazole](/img/structure/B2825936.png)
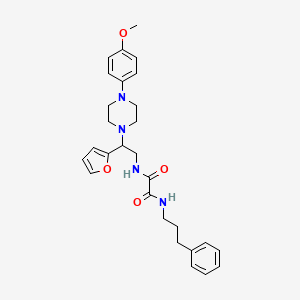
![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2825940.png)
![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2825943.png)
